ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core.
Preparation Methods
The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves the bromination of an imidazo[1,5-a]pyridine derivative followed by esterification. One common synthetic route includes the reaction of 1H-imidazo[1,5-a]pyridine-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by esterification with ethanol under acidic conditions to yield the ethyl ester .
Chemical Reactions Analysis
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), reducing agents (e.g., lithium aluminum hydride for reduction), and oxidizing agents (e.g., potassium permanganate for oxidation). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-a]pyridine core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
- 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
- 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
- 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
These compounds share
Properties
CAS No. |
1658467-54-9 |
---|---|
Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.